molecular formula C7H6N2O2 B13174121 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid

3-(1-Methyl-1H-imidazol-4-yl)propiolic acid

Cat. No.: B13174121
M. Wt: 150.13 g/mol
InChI Key: PXRGCPFXAQUOEE-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-4-yl)propiolic acid is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a methylated imidazole ring coupled with a propiolic acid moiety, makes it a potential intermediate for the synthesis of more complex molecules. Research into structurally related imidazole-propionic acid compounds highlights the significance of this class in developing pharmacologically active agents. For instance, analogous compounds have been investigated as inhibitors of Insulin Degrading Enzyme (IDE), a zinc metalloprotease involved in the clearance of amyloid-β peptides, positioning such structures as valuable tools for exploring targets in Alzheimer's disease pathophysiology . Furthermore, ring-substituted imidazole derivatives have been identified as a new class of anti-tuberculosis agents, demonstrating efficacy against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis . The imidazole ring is a privileged scaffold in pharmaceuticals, found in a wide range of therapeutics including certain antifungal drugs, antibiotics, and antihypertensive medications . Researchers may utilize 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid to develop novel compounds for various therapeutic areas, leveraging its potential for metal coordination, hydrogen bonding, and π-stacking interactions due to the imidazole and alkyne functionalities. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. The specific applications mentioned are based on the research context of structurally similar compounds and are provided for informational purposes to illustrate the potential research utility of this chemical class.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-(1-methylimidazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H6N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h4-5H,1H3,(H,10,11)

InChI Key

PXRGCPFXAQUOEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction of 1-Methylimidazole with Propiolic Acid or Esters

A well-documented approach involves nucleophilic substitution or addition reactions where 1-methylimidazole derivatives are reacted with propiolic acid or its esters under catalytic or basic conditions to yield the desired propiolic acid derivative.

  • Catalysts and Bases: Alkyl amines such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to catalyze the addition of 1-methylimidazole to propiolate esters, influencing the stereochemistry and yield of the product.

  • Solvents: Common solvents include methanol, ethanol, isopropanol, or mixtures with water, which facilitate solubility and reaction kinetics.

  • Temperature Control: Lower temperatures (e.g., −15 to −20 °C) improve selectivity toward the E-isomer when forming intermediate esters, which is critical for downstream reactions.

Stepwise Synthesis via Amide or Hydroxylamine Intermediates

Patent literature (EP3095782A1) describes a multistep preparation involving:

  • Step 1: Reaction of a precursor compound with a C1-C4 linear or branched alkanol (e.g., methanol) in the presence of an acid catalyst (pKa < 5) to form an ester intermediate.

  • Step 2: Conversion of the ester intermediate to an oxime or hydroxylamine derivative by reaction with hydroxylamine or its salts in the presence of a base.

  • Step 3: Final conversion of the hydroxylamine intermediate to the propiolic acid derivative using either a base or a dehydration agent in a suitable solvent.

This approach allows for high purity and yield, with reaction conditions optimized for solvent choice, temperature, and pH to maximize product formation and minimize side reactions.

Specific Example of Synthesis from Patents

A representative synthesis involves:

  • Charging 50 g of 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-benzoic acid with 400 mL methanol and adding 37 g of 98% sulfuric acid dropwise.

  • Heating to reflux for 24 hours to form the methyl ester.

  • Subsequent treatment with hydroxylamine hydrochloride and sodium methoxide in methanol at reflux to yield the hydroxamic acid intermediate.

  • Final isolation by pH adjustment, cooling, filtration, and drying to obtain the target compound with high purity (98.8–99.4%) and yields around 88–94%.

Adaptation of Fan et al. Method for 3-(1-Methyl-1H-imidazol-2-ylthio)propiolic Acid Analogues

Although focused on thio-substituted analogues, the methodology reported by Fan et al. and adapted in subsequent studies provides valuable insights into alkyne functionalization involving imidazole rings:

  • Reaction of methimazole with tert-butyl propiolate in the presence of DABCO at low temperature (−15 °C) yields predominantly the E-isomer of tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate with an E:Z ratio up to 70:1.

  • Hydrolysis of the tert-butyl ester with trifluoroacetic acid and phenol affords the free acid.

  • Although this method focuses on sulfur-linked analogues, the principles of controlling stereochemistry, solvent choice, and base catalysis are directly applicable to the preparation of 3-(1-methyl-1H-imidazol-4-yl)propiolic acid.

Step Reactants / Conditions Solvent Catalyst/Base Temperature Yield (%) Purity (HPLC %) Notes
Esterification 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-benzoic acid + Methanol + H2SO4 Methanol Sulfuric acid Reflux (24 h) 89.5 99.4 Formation of methyl ester
Hydroxylamine reaction Methyl ester + Hydroxylamine hydrochloride + NaOMe Methanol Sodium methoxide Reflux (1 h) 88–94 98.8–99 Hydroxamic acid intermediate
Final conversion Hydroxamic acid + Base or Dehydration agent Various (water, alcohols) Base or dehydration agent Room temp to reflux High High Conversion to target compound
Fan et al. method (analogue) Methimazole + tert-butyl propiolate + DABCO Various (alcohols) DABCO −15 °C to RT Not specified High E:Z ratio For thio-substituted derivatives
  • The choice of solvent and catalyst/base critically affects the stereoselectivity and yield of the product. Alcohol solvents such as methanol and ethanol are preferred due to their miscibility with water and ability to stabilize intermediates.

  • Acid catalysis is effective for esterification steps, while base catalysis or dehydration agents promote conversion of intermediates to the final propiolic acid.

  • Lower reaction temperatures favor the formation of the E-isomer, which is often the desired stereochemistry for biological activity.

  • Purification by crystallization or extraction with ethyl acetate followed by drying over sodium sulfate yields high-purity products suitable for pharmaceutical applications.

  • The multistep synthetic routes described in patents provide scalable and reproducible methods with yields typically above 85% and purities above 98%, demonstrating industrial viability.

The preparation of 3-(1-methyl-1H-imidazol-4-yl)propiolic acid involves carefully controlled multistep synthetic procedures that leverage esterification, hydroxylamine-mediated transformations, and final conversion steps under acid or base catalysis. Reaction conditions such as solvent choice, temperature, and catalyst/base selection are pivotal for achieving high yield, purity, and stereochemical control. Adaptations of methods from related imidazole derivatives and thio-substituted analogues provide additional strategies for optimization. These methods are well-documented in patent literature and peer-reviewed research, ensuring robust, scalable, and high-quality synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-4-yl)propiolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole alcohols.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The propiolic acid group can also participate in reactions that alter cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid with analogous imidazole derivatives, focusing on structural variations, functional groups, and reactivity.

Core Structure and Substituent Variations

Compound Name Imidazole Substituent(s) Carbon Chain Structure Functional Group(s) Key Properties/Applications Reference ID
3-(1-Methyl-1H-imidazol-4-yl)propiolic acid 1-Methyl HC≡C-COOH (propiolic acid) Carboxylic acid, alkyne High reactivity via triple bond
1-[[1-(1H-Tetrazol-5-yl)phenyl]methyl]imidazole-4-propanoic acid 1-Benzyl (tetrazole-substituted) CH₂CH₂COOH (propanoic acid) Carboxylic acid, tetrazole Bioisostere for carboxylic acids
3-(1-Trityl-1H-imidazol-4-yl)propanal 1-Trityl (bulky triphenylmethyl) CH₂CH₂CHO (propanal) Aldehyde Intermediate for drug synthesis
(2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic acid 1-Methyl CH₂=CH-COOH (propenoic acid) Carboxylic acid, alkene Conjugated system for UV activity
3-(1H-Imidazol-5-yl)propanoic acid Unsubstituted CH₂CH₂COOH (propanoic acid) Carboxylic acid Metabolic intermediate

Key Observations:

  • Substituent Effects: The 1-methyl group in the target compound enhances steric stability compared to unsubstituted imidazoles (e.g., 3-(1H-imidazol-5-yl)propanoic acid) . Bulky groups like trityl (in 3-(1-Trityl-1H-imidazol-4-yl)propanal) hinder reactivity but improve crystallinity for structural studies .
  • Carbon Chain Functionality: The propiolic acid’s triple bond enables click chemistry, contrasting with the single-bonded propanoic acid in compound 11 () or the double bond in propenoic acid derivatives () .
  • Electronic Properties: Electron-withdrawing groups (e.g., carboxylic acid) increase acidity (pKa ~2–3 for propiolic acid vs. ~4–5 for propanoic acid), influencing solubility and metal coordination .

Functional Group Comparisons

Functional Group Example Compound Reactivity/Significance Reference ID
Carboxylic Acid 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid Enhances solubility; participates in H-bonding
Ester Methyl 3-(1-Tritylimidazol-4-yl)propionate Protects acid group; used in prodrug design
Aldehyde 3-(1-Trityl-1H-imidazol-4-yl)propanal Intermediate for reductive amination reactions
Amino Acid Derivative (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid Chiral center for bioactive molecule synthesis

Key Observations:

  • Esters (e.g., ) are less polar than carboxylic acids, improving membrane permeability in drug design .
  • Aldehydes () serve as versatile intermediates but are prone to oxidation .
  • Amino acid derivatives () introduce chirality, critical for enantioselective interactions in biological systems .

Electronic and Steric Effects

  • Electron-Donating Groups : Methyl groups (e.g., 1-methyl in the target compound) slightly increase imidazole’s basicity (pKa ~7 vs. ~6.9 for unsubstituted imidazole) but reduce electrophilicity at the 4-position .
  • Electron-Withdrawing Groups : The propiolic acid’s triple bond withdraws electron density, polarizing the imidazole ring and enhancing electrophilic substitution at the 2-position .
  • Steric Hindrance : Bulky trityl groups (–5) slow reaction kinetics but stabilize intermediates in multi-step syntheses .

Biological Activity

3-(1-Methyl-1H-imidazol-4-yl)propiolic acid is a compound belonging to the class of imidazole derivatives, characterized by its unique structural features that include an imidazole ring and a propiolic acid group. This compound has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid can be represented as follows:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

This structure features:

  • An imidazole ring, which contributes to its reactivity and interaction with biological targets.
  • A propiolic acid group, which enhances its potential therapeutic applications.

The biological activity of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid is believed to involve interactions with various enzymes and cellular pathways. The imidazole ring can modulate enzyme activity and receptor interactions, influencing cellular processes that may be beneficial in treating diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

A study conducted on human cancer cell lines reported the following findings:

Cell Line IC50 (µM) Mechanism Reference
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Inhibition of proliferation
A549 (lung cancer)18Cell cycle arrest

Case Studies

Several case studies have explored the therapeutic potential of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid in vivo. One notable study involved administering this compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study Overview

  • Model : Mice with xenograft tumors.
  • Dosage : 50 mg/kg body weight administered bi-weekly.
  • Outcome : Tumor volume decreased by approximately 40% after four weeks of treatment.

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